N-(3-Butenyl)norbuprenorphine

Description

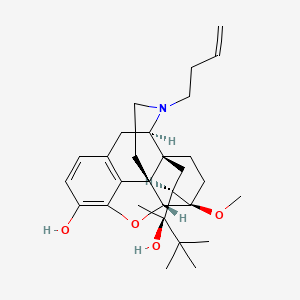

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h7,9-10,20-21,24,31-32H,1,8,11-17H2,2-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKNJLQXKYIUDJ-IHFGGWKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196606 | |

| Record name | N-(3-Butenyl)norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457071-73-7 | |

| Record name | N-(3-Butenyl)norbuprenorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457071737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Butenyl)norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 17-(3-buten-1-yl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, (αS,5α,7α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-BUTENYL)NORBUPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK1305SA1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Methodologies for N 3 Butenyl Norbuprenorphine

Precursor Compounds and Starting Materials in Synthetic Pathways

The principal precursor for the synthesis of N-(3-Butenyl)norbuprenorphine is norbuprenorphine (B1208861) . Norbuprenorphine is the N-demethylated active metabolite of buprenorphine and serves as the key intermediate for the introduction of various N-substituents.

The synthesis of norbuprenorphine itself is a multi-step process that typically begins with natural opiate alkaloids, most commonly thebaine or oripavine . The commercial synthesis route often starts from thebaine and involves several key transformations:

Diels-Alder Reaction: Thebaine undergoes a [4+2] cycloaddition reaction with a dienophile like methyl vinyl ketone.

Reduction: The resulting adduct is then subjected to reduction, for instance, through catalytic hydrogenation, to saturate a carbon-carbon double bond.

Grignard Reaction: A Grignard reagent, such as tert-butylmagnesium chloride, is used to introduce the characteristic tert-butyl group, forming the tertiary alcohol moiety.

N-Demethylation: The crucial step to generate the nor-compound involves the removal of the N-methyl group. This is traditionally achieved under harsh conditions using reagents like cyanogen (B1215507) bromide in the von Braun reaction, followed by hydrolysis with a strong base like potassium hydroxide (B78521) (KOH).

Alternative and more modern methods for N-demethylation are being explored to avoid toxic reagents, including palladium-catalyzed N-demethylation/acylation protocols and enzymatic approaches. The resulting norbuprenorphine possesses a secondary amine that is the reactive site for subsequent alkylation.

| Starting Material | Key Intermediate | Precursor for Alkylation |

| Thebaine | 7α-acetyl-6,14-endo-etheno-tetrahydrothebaine | Norbuprenorphine |

| Oripavine | Dihydroorvinone | Norbuprenorphine |

Alkylation Reactions in Norbuprenorphine Derivatization

The introduction of the N-(3-butenyl) group onto the norbuprenorphine scaffold is achieved through a direct N-alkylation reaction. This process is a standard nucleophilic substitution reaction where the nitrogen atom of the secondary amine in norbuprenorphine acts as the nucleophile.

The primary approach for synthesizing this compound is the direct alkylation of norbuprenorphine with a suitable butenyl-containing electrophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (typically a halide) and forming a new carbon-nitrogen bond. This reaction is analogous to the synthesis of buprenorphine, where norbuprenorphine is alkylated with cyclopropylmethyl bromide.

The specific reagent used to introduce the 3-butenyl group is 4-bromo-1-butene (B139220) . This compound serves as the electrophile in the N-alkylation reaction. Notably, this compound is often formed as an impurity when the alkylating agent intended for buprenorphine synthesis, cyclopropylmethyl bromide, is contaminated with 4-bromo-1-butene. This alkenyl impurity can participate in the alkylation reaction alongside the primary reagent, leading to the formation of the butenyl derivative. For controlled synthesis, purified 4-bromo-1-butene would be the reagent of choice.

The conditions for the N-alkylation of norbuprenorphine are critical for achieving high yield and purity. The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation but not the anion, thus enhancing the nucleophilicity of the amine.

Solvent Systems: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone (B3395972) are commonly employed.

Base: A mild inorganic base is required to act as a scavenger for the hydrohalic acid (e.g., HBr) generated during the reaction. Sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) are frequently used for this purpose.

Temperature: Reaction temperature is a critical parameter. To minimize the formation of side products, the reaction is generally heated to temperatures below 60°C, often in the range of 50-59°C.

Catalyst: In some process variations, a catalytic additive such as potassium iodide or sodium iodide may be included to enhance the reaction rate by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).

| Parameter | Typical Condition | Purpose |

| Solvent | DMF, Acetone | Provides a medium for the reaction. |

| Base | Sodium Bicarbonate, Potassium Bicarbonate | Neutralizes the acid byproduct (HBr). |

| Temperature | 50-60°C | Controls reaction rate and minimizes side reactions. |

| Catalyst (Optional) | Potassium Iodide, Sodium Iodide | Increases the reactivity of the alkylating agent. |

Purification and Isolation Techniques in Medicinal Chemistry Synthesis

Following the synthesis, the isolation and purification of this compound from the reaction mixture are essential to obtain a compound of high purity. The techniques employed are standard in medicinal chemistry for the purification of organic compounds, particularly alkaloids.

When this compound is present as an impurity in a crude buprenorphine product, purification strategies are aimed at its removal.

Recrystallization: This is a highly effective and economically favorable method for purifying the crude product on a large scale. Acetonitrile is an exemplary solvent for the recrystallization of buprenorphine and its analogs. The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, causing the less soluble, desired compound to crystallize while impurities like this compound remain in the mother liquor. A single recrystallization can significantly reduce the level of this specific impurity.

Chromatography: For laboratory-scale synthesis or when very high purity is required, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be used to separate closely related compounds based on their differential partitioning between a stationary and a mobile phase. Column chromatography using silica (B1680970) gel is another common method.

Liquid-Liquid Extraction: This technique can be used as an initial work-up step to separate the product from inorganic salts and other water-soluble impurities. The pH of the aqueous phase can be adjusted to exploit the basic nature of the amine for selective extraction into an organic solvent.

Stereochemical Control and Purity Assessment in Analog Synthesis

The stereochemistry of this compound is complex and is dictated by the stereochemistry of its precursor, norbuprenorphine.

Stereochemical Control: Norbuprenorphine is derived from thebaine, a naturally occurring alkaloid with a rigid and complex polycyclic structure containing multiple stereocenters. The synthetic transformations involved in converting thebaine to norbuprenorphine, such as the Diels-Alder and Grignard reactions, are designed to proceed with a high degree of stereocontrol, preserving the core stereochemistry of the morphinan (B1239233) skeleton. The subsequent N-alkylation step does not affect the existing stereocenters. Therefore, the stereochemical integrity of the final product is directly inherited from the starting material.

Purity Assessment: The chemical and optical purity of the final compound is typically assessed using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of buprenorphine and its related compounds. Chiral HPLC can be used to confirm the enantiomeric purity if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can also provide information about isomeric purity.

Mass Spectrometry (MS): Tandem mass spectrometry provides accurate mass determination, confirming the molecular formula and aiding in structural elucidation.

The combination of these techniques ensures that the synthesized this compound is structurally correct and meets the required purity standards for further study.

Molecular Pharmacology and Opioid Receptor Interaction Profiles of N 3 Butenyl Norbuprenorphine

Quantitative Receptor Binding Affinities at Opioid Receptor Subtypes

The interaction of an opioid ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a stronger binding affinity. The following sections detail the binding profiles of buprenorphine and norbuprenorphine (B1208861) at the four major opioid receptor subtypes.

Mu Opioid Receptor (MOR) Binding

Both buprenorphine and its metabolite norbuprenorphine exhibit high affinity for the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. This high affinity underscores their potent effects on analgesia.

Kappa Opioid Receptor (KOR) Binding

Buprenorphine and norbuprenorphine also demonstrate significant affinity for the kappa-opioid receptor (KOR). Activity at this receptor is associated with a different spectrum of effects compared to the MOR, including dysphoria and analgesia.

Nociceptin (B549756)/Orphan Opioid Receptor (ORL-1) Binding

The nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a non-classical opioid receptor that modulates pain and other physiological processes. Both buprenorphine and norbuprenorphine have been shown to interact with this receptor, adding another layer of complexity to their pharmacological profiles.

Comparative Affinity Profiling with Parent Opioids (Buprenorphine, Norbuprenorphine)

A direct comparison of the binding affinities of buprenorphine and norbuprenorphine reveals subtle but important differences in their receptor interaction profiles. While both compounds display high affinity for classical opioid receptors, their relative affinities for the different subtypes and for the ORL-1 receptor vary, which likely contributes to their distinct pharmacological effects.

Interactive Table of Opioid Receptor Binding Affinities (Ki, nM)

| Compound | MOR | KOR | DOR | ORL-1 |

|---|---|---|---|---|

| Buprenorphine | High | High | High | Weak |

Structure Activity Relationship Sar Studies of N 3 Butenyl Norbuprenorphine and Analogs

Impact of N-Substitution on Opioid Receptor Selectivity and Potency

The substitution on the nitrogen atom of the norbuprenorphine (B1208861) molecule plays a pivotal role in modulating its interaction with opioid receptors. While specific binding data for N-(3-butenyl)norbuprenorphine is not extensively available in the public domain, the impact of this functional group can be inferred by examining related N-substituted analogs. The parent compound, norbuprenorphine, which lacks an N-substituent (i.e., N-H), is a potent μ-opioid receptor (MOR) and δ-opioid receptor (DOR) full agonist and a κ-opioid receptor (KOR) partial agonist. wikipedia.orgnih.gov The introduction of various alkyl and alkenyl groups at this position significantly alters this pharmacological profile.

For instance, the addition of a methyl group to the nitrogen, as seen in morphine, generally maintains high agonist activity at the MOR. In contrast, the presence of a cyclopropylmethyl group, as in buprenorphine, results in partial agonism at the MOR and antagonism at the KOR and DOR. mdpi.comwikipedia.org This highlights the sensitivity of the opioid receptors to the size, shape, and conformational flexibility of the N-substituent.

The N-(3-butenyl) group is an alkenyl substituent with a four-carbon chain. Its impact on receptor affinity and efficacy can be compared to other short-chain alkenyl groups, such as the N-allyl (N-CH₂CH=CH₂) group found in naloxone (B1662785) and nalorphine, which are known opioid antagonists. It is hypothesized that the double bond in the N-alkenyl substituent may interact with a specific region of the receptor binding pocket, contributing to an antagonist or partial agonist profile. The increased chain length from allyl to butenyl could influence the positioning of the pharmacophore within the receptor, potentially altering its affinity and efficacy.

| Compound | N-Substituent | μ-Opioid Receptor (MOR) Affinity (Ki, nM) | δ-Opioid Receptor (DOR) Affinity (Ki, nM) | κ-Opioid Receptor (KOR) Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|---|---|

| Norbuprenorphine | -H | High | High | High | Full Agonist (MOR, DOR), Partial Agonist (KOR) wikipedia.orgnih.gov |

| Buprenorphine | -CH₂-cyclopropyl | High | High | High | Partial Agonist (MOR), Antagonist (DOR, KOR) mdpi.comwikipedia.org |

| Naloxone | -CH₂CH=CH₂ (Allyl) | High | High | Moderate | Antagonist researchgate.net |

Conformational Analysis and Ligand-Receptor Docking Hypotheses

The conformation adopted by the N-substituent of a morphinan (B1239233) derivative is crucial for its interaction with the binding pocket of opioid receptors. Conformational analysis of various N-substituted opioids has revealed that the orientation of the N-substituent can influence whether the ligand stabilizes an active (agonist) or inactive (antagonist) state of the receptor. researchgate.net

For this compound, the four-carbon chain with a terminal double bond introduces a degree of flexibility. Computational modeling and conformational analysis of similar N-alkenyl substituents suggest that they can adopt multiple low-energy conformations. nih.gov The preferred conformation within the receptor's binding site would be one that maximizes favorable interactions.

Ligand-receptor docking hypotheses for morphinans suggest that the protonated nitrogen atom forms a key ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3) of the opioid receptors. The N-substituent extends into a hydrophobic pocket, often referred to as the "N-substituent binding pocket." The size and shape of this pocket differ between the MOR, DOR, and KOR, which is a basis for receptor selectivity.

It is hypothesized that the 3-butenyl group of this compound would occupy this hydrophobic pocket. The flexibility of the butyl chain would allow it to adopt a conformation that fits the specific contours of the pocket in each receptor subtype. The terminal double bond might engage in specific π-π or hydrophobic interactions with aromatic or aliphatic residues within the pocket. Molecular modeling studies on related compounds have shown that such interactions are critical for determining the ligand's efficacy. nih.gov For example, antagonist activity is often associated with conformations that prevent the receptor from adopting the active conformation necessary for G-protein coupling.

Comparison with Other N-Alkyl Derivatives of Norbuprenorphine

A comparative analysis of this compound with other N-alkyl and N-alkenyl derivatives of norbuprenorphine provides valuable insights into its potential pharmacological profile.

N-Methyl and N-Ethyl Derivatives: Generally, small N-alkyl substituents like methyl and ethyl on the morphinan scaffold tend to produce potent MOR agonists. This suggests that a small, flexible substituent allows for an optimal fit into the agonist binding pocket.

N-Propyl and N-Butyl Derivatives: As the alkyl chain length increases to propyl and butyl, the activity can shift from pure agonism towards partial agonism or even antagonism, depending on the specific opioid scaffold. This is attributed to the larger size of the substituent potentially causing steric clashes within the binding pocket that disfavor the active receptor conformation.

N-Allyl Derivative (Naloxone, Nalorphine): The N-allyl group is a classic example of a substituent that confers antagonist properties at the MOR. The presence of the double bond and its specific spatial orientation are thought to be key to its antagonist activity. Given that the butenyl group is structurally similar but with a longer chain, it is plausible that this compound could also exhibit antagonist or partial agonist activity.

N-Cyclopropylmethyl and N-Cyclobutylmethyl Derivatives (Buprenorphine, Nalbuphine): The introduction of a cyclopropylmethyl or cyclobutylmethyl group often results in a mixed agonist-antagonist profile. For instance, buprenorphine is a MOR partial agonist and a KOR antagonist. mdpi.comwikipedia.org These cyclic substituents have a more constrained conformation compared to a flexible alkyl chain, which significantly influences their interaction with the receptor.

The data presented in Table 2 provides a comparison of the general activities of various N-substituted morphinans, which helps to contextualize the potential properties of this compound.

| N-Substituent | Example Compound(s) | General Opioid Receptor Activity Profile |

|---|---|---|

| -H | Norbuprenorphine | Full Agonist at MOR and DOR wikipedia.orgnih.gov |

| -CH₃ (Methyl) | Morphine | MOR Agonist |

| -CH₂CH=CH₂ (Allyl) | Naloxone | Opioid Antagonist researchgate.net |

| -CH₂-cyclopropyl | Buprenorphine | MOR Partial Agonist, KOR/DOR Antagonist mdpi.comwikipedia.org |

| -CH₂-cyclobutyl | Nalbuphine | KOR Agonist, MOR Antagonist |

| -(CH₂)₃CH=CH₂ (3-Butenyl) | This compound | Hypothesized to be a Partial Agonist or Antagonist |

Preclinical Disposition and Metabolism Research in Experimental Models

In Vitro Metabolic Stability in Hepatic Systems

There is currently no publicly available research detailing the in vitro metabolic stability of N-(3-Butenyl)norbuprenorphine in human or animal hepatic systems. While the metabolism of its parent compound, buprenorphine, and its primary metabolite, norbuprenorphine (B1208861), is well-documented, specific studies on this compound are absent from the scientific literature.

No studies have been identified that investigate the specific contributions of cytochrome P450 enzymes, such as CYP3A4, CYP2C8, or CYP2C9, to the metabolism of this compound. For the related compound buprenorphine, N-dealkylation to norbuprenorphine is primarily mediated by CYP3A4, with minor contributions from other CYP enzymes. nih.govresearchgate.net However, the metabolic pathway for the N-(3-butenyl) derivative has not been elucidated.

There is no available data on the glucuronidation of this compound by UDP-glucuronosyltransferases (UGTs). Buprenorphine and norbuprenorphine are known to undergo extensive glucuronidation by various UGT isoforms, including UGT1A1 and UGT2B7 for buprenorphine, and UGT1A1 and UGT1A3 for norbuprenorphine. researchgate.net The potential for this compound to undergo similar conjugation reactions has not been reported.

Investigation of Permeability Across Biological Barriers in Preclinical Models

No preclinical studies investigating the permeability of this compound across biological barriers, such as the blood-brain barrier, were identified. Research on the parent metabolite, norbuprenorphine, indicates that it has limited penetration into the brain due to being a substrate for the P-glycoprotein efflux transporter. nih.gov However, the permeability characteristics of the N-(3-butenyl) derivative have not been experimentally determined.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the advanced analytical methodologies for the chemical compound This compound .

While the existence of this compound is confirmed in chemical databases nih.gov, research focusing on its separation, quantification, and extraction from biological matrices using the specified techniques (LC-MS/MS, GC-MS, LLE, SPE, and enzymatic hydrolysis) does not appear to be published or indexed in the search results.

The provided search results extensively cover the analytical methods for the structurally related and well-researched compounds buprenorphine and its primary metabolite, norbuprenorphine nih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netthermofisher.com. However, as per the strict instructions to focus solely on this compound, this information cannot be used to construct the requested article.

Therefore, it is not possible to generate the article with the specified outline and content requirements due to the absence of research findings for this compound in the provided search results.

Advanced Analytical Methodologies for N 3 Butenyl Norbuprenorphine in Research

Radioligand Binding Assay Techniques

Radioligand binding assays are crucial in determining the affinity of a compound for specific receptor subtypes. In the context of N-(3-Butenyl)norbuprenorphine, these assays would be employed to understand its interaction with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors.

The methodology typically involves incubating radiolabeled ligands, which are known to bind to these receptors, with cell membranes expressing the target receptor. A competing, non-labeled compound, in this case, this compound, is introduced at various concentrations. The displacement of the radioligand by the test compound is measured, allowing for the calculation of the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

Given the structural similarity to norbuprenorphine (B1208861), it would be anticipated that this compound might exhibit a distinct binding profile. However, without experimental data, its specific affinities remain theoretical. For illustrative purposes, a hypothetical data table is presented below, based on potential outcomes of such research.

Hypothetical Opioid Receptor Binding Affinities (Ki) for this compound

| Opioid Receptor Subtype | Hypothetical Ki (nM) |

|---|---|

| Mu (µ) | Data not available |

| Delta (δ) | Data not available |

This table is for illustrative purposes only. No experimental data for this compound is currently available in the public domain.

Spectroscopic and Spectrometric Characterization in Research Analysis

The structural elucidation and confirmation of this compound would rely on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals would help in assigning the positions of protons, while ¹³C NMR would identify the different carbon environments. Specific signals corresponding to the butenyl group would be of particular interest in confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of this compound as C₂₉H₄₁NO₄. Furthermore, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule, offering insights into its structural components.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), amine (N-H), ether (C-O-C), and alkene (C=C) groups would be expected in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly related to the phenolic ring system derived from the morphinan (B1239233) core.

A comprehensive analysis using these techniques would be essential to unequivocally characterize this compound and differentiate it from related structures. However, specific spectral data for this compound are not currently available in published research.

Future Research Directions for N 3 Butenyl Norbuprenorphine Investigations

Exploration of Novel Synthetic Routes and Derivatization Strategies

Furthermore, a systematic derivatization strategy should be implemented to probe the structure-activity relationships (SAR) of the N-(3-butenyl) moiety. This could involve:

Alkene modifications: Exploring the impact of altering the position and geometry of the double bond within the butenyl chain.

Chain length variations: Synthesizing analogs with shorter (propenyl) and longer (pentenyl, hexenyl) N-substituents to determine the optimal chain length for receptor interaction.

Introduction of functional groups: Incorporating various functional groups (e.g., hydroxyl, amino, fluoro) onto the butenyl chain to investigate their influence on binding affinity, selectivity, and pharmacokinetic properties.

These efforts will be crucial for identifying derivatives with improved pharmacological profiles.

Advanced Computational Chemistry and Molecular Modeling Studies

To complement synthetic efforts, advanced computational chemistry and molecular modeling studies will be invaluable for providing a theoretical framework to understand the interactions of N-(3-Butenyl)norbuprenorphine at the molecular level. Future research should employ a range of computational techniques, including:

Molecular Docking: To predict the binding poses of this compound and its derivatives within the binding pockets of various opioid and other G protein-coupled receptors.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-receptor complexes over time, providing insights into the stability of binding interactions and the conformational changes induced upon ligand binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To achieve a more accurate description of the electronic interactions and energetics of ligand binding.

These computational approaches can guide the rational design of new analogs with enhanced affinity and selectivity, thereby streamlining the drug discovery process.

Comprehensive Pharmacological Profiling in Additional Receptor Systems

While the pharmacological profile of the parent compound, norbuprenorphine (B1208861), at opioid receptors is partially characterized, a comprehensive investigation of this compound across a wider range of receptor systems is warranted. Future studies should aim to:

Functional Activity Assays: For any identified receptor interactions, it is essential to determine the functional activity of the compound (e.g., agonist, antagonist, partial agonist, inverse agonist). This can be achieved through various in vitro functional assays, such as cAMP measurements, calcium mobilization assays, and receptor internalization studies.

Investigate Atypical and Orphan Receptors: Given the unique structural modifications, it is plausible that this compound may interact with atypical or orphan receptors that are not targeted by traditional opioids. Exploring these interactions could uncover novel therapeutic applications.

A thorough pharmacological profiling will provide a complete picture of the compound's mechanism of action and its potential therapeutic window.

Development of High-Throughput Screening Assays for Analog Discovery

To accelerate the discovery of novel analogs with superior properties, the development of robust and efficient high-throughput screening (HTS) assays is essential. Future research should focus on:

Miniaturization and Automation: Adapting existing receptor binding and functional assays to 384- or 1536-well plate formats to enable the rapid screening of large compound libraries. sbpdiscovery.org

Development of Novel Assay Technologies: Exploring the use of advanced assay technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and label-free detection methods, to improve sensitivity, throughput, and reduce interference. sbpdiscovery.org

Cell-Based Phenotypic Screening: In addition to target-based assays, developing cell-based phenotypic screens could identify compounds that produce a desired physiological response without a priori knowledge of the specific molecular target.

The implementation of HTS will significantly enhance the efficiency of the lead optimization process.

Investigation of In Vivo Pharmacological Activity in Specific Animal Models (excluding clinical and safety aspects)

Following comprehensive in vitro characterization, the investigation of the in vivo pharmacological activity of this compound in relevant animal models is a critical next step. These studies, while excluding clinical and safety assessments, will provide crucial information on the compound's efficacy and mechanism of action in a physiological context. Future research should include:

Models of Pain: Evaluating the antinociceptive effects of this compound in established animal models of acute, inflammatory, and neuropathic pain. This will help to determine its potential as an analgesic.

Models of Substance Use Disorders: Investigating the effects of the compound in animal models of drug reward, reinforcement, and relapse to assess its potential for the treatment of addiction.

Behavioral Pharmacology Models: Utilizing a battery of behavioral assays to assess the effects of this compound on mood, anxiety, and cognition.

Q & A

Q. What analytical methods are recommended for detecting N-(3-Butenyl)norbuprenorphine in biological samples?

Enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) is critical for isolating the compound from matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with transitions such as m/z 468 → 396 is commonly used. To minimize interference, employ longer chromatographic gradients (e.g., 15–20 min) and verify selectivity using high-resolution accurate mass (HRAM) instruments .

Q. What are the primary metabolic pathways of this compound?

The compound is metabolized via hepatic cytochrome P450 (CYP) 3A4-mediated N-dealkylation, producing nor-metabolites. These metabolites undergo glucuronidation by UGT1A1/1A3 enzymes. Key metabolites include norbuprenorphine-glucuronide (C31H42NO10, MW 588.67), which can be quantified using deuterated internal standards (e.g., norbuprenorphine-D3) .

Q. How does the butenyl moiety influence the physicochemical properties of this compound?

The butenyl group increases lipophilicity compared to parent norbuprenorphine analogs, potentially enhancing membrane permeability but reducing aqueous solubility. Computational modeling (e.g., LogP calculations) and experimental assays (e.g., shake-flask method) are recommended to assess partitioning behavior .

Q. What validated protocols exist for synthesizing this compound analogs?

While direct synthesis data are limited, analogous compounds (e.g., N-benzyl-N-(3-butenyl)amine) are synthesized via alkylation of primary amines with 4-bromo-1-butene. Yield optimization (~94%) requires inert atmospheres and catalytic bases like K2CO3. Purity is confirmed via NMR and LC-MS .

Advanced Research Questions

Q. How can researchers address chromatographic co-elution of this compound with interfering metabolites (e.g., quetiapine derivatives)?

Two strategies are effective:

Q. What pharmacokinetic (PK) modeling approaches account for non-linear exposure in dose-escalation studies?

Non-linear PK (e.g., 50% dose increase yielding only 26% AUC rise) suggests CYP3A4 saturation or auto-inhibition. Use population PK models integrating:

Q. How do storage conditions impact the stability of this compound reference standards?

Store lyophilized powders in airtight containers at -20°C with desiccants. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Degradation is monitored via stability-indicating LC-UV (λ = 210 nm) with ≤5% impurity thresholds .

Q. What in vitro models elucidate blood-brain barrier (BBB) penetration of this compound metabolites?

Madin-Darby Canine Kidney (MDCK) cells transfected with human P-glycoprotein (P-gp) assess efflux ratios. Norbuprenorphine’s low BBB penetration (efflux ratio >3) contrasts with the parent compound, suggesting active transport limits CNS activity .

Q. How do structural modifications (e.g., butenyl vs. cyclopropylmethyl groups) alter opioid receptor binding?

The butenyl chain may reduce µ-opioid receptor affinity but enhance δ/κ selectivity. Competitive radioligand binding assays (e.g., [³H]DAMGO for µ, [³H]U69,593 for κ) quantify IC50 shifts. Molecular docking (AutoDock Vina) predicts binding pocket interactions .

Q. What strategies differentiate this compound from isobaric opioids in forensic screens?

Combine:

- HRAM-MS : Resolve exact mass differences (e.g., 468.2743 vs. 468.2719).

- Ion mobility spectrometry : Collision cross-section (CCS) values add specificity.

- Retention time alignment : Use deuterated analogs as internal references .

Data Contradictions and Methodological Gaps

Q. Why do some studies report conflicting plasma half-life values for this compound metabolites?

Discrepancies arise from:

Q. How should researchers interpret low urinary norbuprenorphine levels (<45 ng/mL) in adherence studies?

Low levels may reflect:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.